
Tmndga
Übersicht
Beschreibung
tetra-O-methyl nordihydroguaiaretic acid is a natural product found in Schisandra propinqua and Schisandra rubriflora with data available.
Wissenschaftliche Forschungsanwendungen
Antioxidative Eigenschaften
Untersuchungen haben gezeigt, dass Terameprocol antioxidative Eigenschaften aufweist, insbesondere im Zusammenhang mit durch Wasserstoffperoxid induzierter Zytotoxizität. Es wurde festgestellt, dass es die durch reaktive Sauerstoffspezies verursachten zytotoxischen Wirkungen unterdrückt, was auf sein Potenzial als Schutzmittel gegen oxidativen Stress hindeutet .
Antivirale Aktivität
Terameprocol: hat potenzielle Vorteile bei der Behandlung von Symptomen im Zusammenhang mit einer Infektion mit dem Influenzavirus, wie z. B. Pneumonie, gezeigt. Seine antivirale Aktivität, kombiniert mit seinen antioxidativen Eigenschaften, legt nahe, dass es ein wertvolles Mittel zur Behandlung von Virusinfektionen und deren damit verbundenen Komplikationen sein könnte .
Onkologie: Behandlung von hochgradigem Gliom
In der Onkologie wurde Terameprocol auf seine Wirksamkeit bei der Behandlung von rezidivierendem hochgradigem Gliom, einer Art von Hirntumor, untersucht. Es wirkt als globaler Transkriptionsinhibitor und beeinflusst Zellteilung, Apoptose, Arzneimittelresistenz und Strahlenresistenz unter hypoxischen Bedingungen. Klinische Studien haben seinen Einsatz als neuartigen Behandlungsansatz für diese aggressive Krebsart untersucht .
Kombinationstherapie bei Krebs
Die Kombination von Terameprocol mit anderen Medikamenten, wie z. B. mTOR-Inhibitoren, wurde auf verbesserte antiproliferative Wirkungen bei der Krebsbehandlung untersucht. Studien deuten darauf hin, dass solche Kombinationen bessere Ergebnisse bei der Behandlung von Endometriumkarzinomen und möglicherweise auch anderer Krebsarten erzielen könnten .
Wirkmechanismus
Target of Action
Terameprocol, also known as Tmndga or FW 358.2, primarily targets Survivin and Cyclin-dependent kinase 1 (CDK1) . These proteins play crucial roles in cell division and apoptosis prevention .
Mode of Action
Terameprocol selectively inhibits Specificity Protein 1 (Sp1)-regulated proteins , including CDK1, Survivin, and VEGF . This interaction results in the potential inhibition of the cell cycle, triggering apoptosis, and decreasing angiogenesis .
Biochemical Pathways
Terameprocol affects the PI3K/AKT/mTOR pathway , which is commonly associated with oncogenic PIK3CA mutations . The compound’s action on this pathway results in the downregulation of Insulin-like Growth Factor Binding Protein 2 (IGFBP2) , a key anti-apoptotic regulator .
Result of Action
Terameprocol’s action results in the suppression of cell growth and induction of apoptosis . In clinical studies, it has shown potential antiproliferative effects against endometrial cancer cells and has been investigated for the treatment of brain and central nervous system tumors .
Action Environment
The efficacy and stability of Terameprocol can be influenced by various environmental factors. For instance, the presence of PIK3CA and IGFBP2 aberrations may warrant further clinical studies of this drug combination in patients with endometrial cancer . Additionally, the compound’s action can be affected by the hypoxic environment of tumor cells .
Biologische Aktivität
Terameprocol, also known as tetra-O-methyl nordihydroguaiaretic acid (M4N), is a compound that has garnered attention for its potential therapeutic applications in oncology. This article delves into its biological activity, focusing on its mechanisms of action, clinical studies, and preclinical findings that highlight its efficacy as an anticancer agent.
Terameprocol functions primarily as a global transcription inhibitor , affecting various cellular processes including:
- Inhibition of Survivin : Terameprocol down-regulates survivin, an inhibitor of apoptosis protein (IAP) that is often overexpressed in cancer cells. By inhibiting survivin transcription via the Sp1 transcription factor, terameprocol promotes apoptosis in cancer cells while sparing normal cells .
- Radiosensitization : Studies indicate that terameprocol enhances the sensitivity of cancer cells to radiation therapy. In non-small cell lung carcinoma (NSCLC) cell lines, it has been shown to increase radiosensitivity, suggesting a potential role as a radiosensitizing agent .
- Energy Metabolism Suppression : Recent findings indicate that terameprocol can suppress key metabolic pathways in cancer cells, such as glycolysis and oxidative phosphorylation. This metabolic interference may contribute to its anticancer effects by inducing stress responses and increasing reactive oxygen species (ROS) production .
Phase I Trials
A significant phase I trial evaluated terameprocol in patients with recurrent high-grade gliomas. The study involved:
- Patient Demographics : 35 patients with a median age of 46 years and a median Karnofsky performance status of 80 were enrolled.
- Dosage and Administration : Patients received escalating doses of terameprocol (750 mg to 2200 mg/day) administered intravenously for five consecutive days each month. The maximum tolerated dose was identified as 1700 mg/day due to toxicity observed at higher doses .
- Outcomes : Although no complete responses were observed, stable disease was noted in 28% of evaluable patients, with some remaining on treatment for over six months. The median survival time was reported at 5.9 months, indicating some clinical benefit despite the lack of significant tumor shrinkage .
Intralesional Administration
Another study focused on the intralesional administration of terameprocol in patients with recurrent head and neck cancer:
- Methodology : Patients received weekly injections designed to deliver 20 mg of terameprocol per cubic centimeter of tumor.
- Results : In five out of six patients who completed three doses, tumors became necrotic without damaging adjacent tissues, suggesting localized efficacy and safety .
Preclinical Findings
Preclinical studies have established terameprocol's effectiveness across various cancer models:
- Combination Therapies : Research has demonstrated that combining terameprocol with other anticancer agents like Etoposide and Rapamycin significantly enhances tumoricidal activity in both cell cultures and mouse xenograft models. Notably, mice treated with these combinations showed a 100% survival rate after tumor implantation compared to controls .
- Cell Line Studies : In vitro studies using LNCaP prostate cancer cells showed that terameprocol reduced ATP content and induced hyperpolarization of mitochondrial membrane potential, contributing to its anticancer effects .
Summary of Key Findings
Study Type | Population | Dosage | Key Findings |
---|---|---|---|
Phase I Trial | Recurrent high-grade gliomas | 750 mg - 2200 mg/day IV | Stable disease in 28%, median survival 5.9 months |
Intralesional Study | Head and neck cancer | 20 mg/cm³ tumor weekly | Tumor necrosis without adjacent tissue damage |
Preclinical Models | Various cancers | Combination with Etoposide/Rapamycin | 100% survival in treated mice; enhanced tumoricidal activity |
Eigenschaften
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-1,2-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-15(11-17-7-9-19(23-3)21(13-17)25-5)16(2)12-18-8-10-20(24-4)22(14-18)26-6/h7-10,13-16H,11-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQFDHFZSMXRLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)C(C)CC2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10972502 | |
Record name | 1,1'-(2,3-Dimethylbutane-1,4-diyl)bis(3,4-dimethoxybenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10972502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5701-82-6 | |
Record name | Tetra-O-methyl nordihydroguaiaretic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5701-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetramethoxynordihydroguaiaretic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005701826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyldihydroguaiaretic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-(2,3-Dimethylbutane-1,4-diyl)bis(3,4-dimethoxybenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10972502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.